cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Overview
Description
Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C5H9N5 It is characterized by the presence of a cyclopropyl group attached to a tetrazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. One common method includes the reaction of cyclopropylamine with sodium azide and a nitrile under acidic conditions to yield the desired tetrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride: A hydrochloride salt form with similar properties.
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: A triazole derivative with comparable structural features.
Uniqueness
Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine is unique due to its specific combination of a cyclopropyl group and a tetrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine (CPTM) is a compound characterized by its unique structure comprising a cyclopropyl group linked to a tetrazole ring and a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₅H₉N₅
- CAS Number : 1249188-15-5
- Molecular Weight : 139.16 g/mol
CPTM's distinctive structural features allow it to interact with various biological targets, making it a candidate for drug development.
The biological activity of CPTM is primarily attributed to its ability to mimic carboxylate groups due to the presence of the tetrazole ring. This property enables CPTM to bind to active sites of enzymes and receptors, potentially inhibiting their activity. Such interactions are particularly relevant in antimicrobial and anticancer applications.
1. Antimicrobial Properties
CPTM has been investigated for its antimicrobial effects. A study reported that tetrazole compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the tetrazole ring could enhance antimicrobial potency .
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | Moderate |
2. Anticancer Activity
CPTM is also being explored for its anticancer properties. Research has shown that similar tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism involves interference with cellular signaling pathways crucial for tumor growth. For instance, compounds with structural similarities to CPTM demonstrated IC50 values indicating potent cytotoxicity against cancer cell lines such as A431 and Jurkat .
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
CPTM-like Compound | A431 | 1.98 ± 1.22 | |
CPTM-like Compound | Jurkat | 1.61 ± 1.92 |
Case Studies
Case Study 1: Antimicrobial Screening
A series of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. The study revealed that compounds similar to CPTM exhibited notable inhibition against Enterococcus faecalis and other pathogens, highlighting the potential of CPTM as a scaffold for developing new antibiotics .
Case Study 2: Cytotoxicity Assessment
In another investigation, CPTM derivatives were tested against various cancer cell lines. The results indicated that certain modifications in the cyclopropyl group enhanced the cytotoxic effects, suggesting that structural optimization could lead to more effective anticancer agents .
Properties
IUPAC Name |
cyclopropyl(2H-tetrazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-4(3-1-2-3)5-7-9-10-8-5/h3-4H,1-2,6H2,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUDZHZFXJWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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